molecular formula C13H16N4 B2525075 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034375-81-8

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2525075
CAS No.: 2034375-81-8
M. Wt: 228.299
InChI Key: VIBVHSSJAXMMMX-UHFFFAOYSA-N
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Description

2-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed by integrating two pharmaceutically privileged scaffolds. The 1,2,4-triazole ring system is a well-documented heterocycle found in compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties . The tetrahydroisoquinoline (THIQ) nucleus is another prominent structural motif prevalent in natural products and clinically used drugs, such as the skeletal muscle relaxant atracurium and the anticancer agent trabectedin . The fusion of these two motifs into a single molecule creates a novel chemical entity with potential for unexplored biological interactions and research applications. Preliminary research interest in this compound is high due to the documented role of similar THIQ derivatives as key intermediates in the synthesis of potent dopamine D3 receptor antagonists, which are being investigated for the treatment of substance use disorders . Furthermore, recent patent literature highlights tetrahydroisoquinoline compounds as binders for the KEAP1 protein, positioning them as potential candidates in the development of novel PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation, a cutting-edge field in oncology and disease research . This product is intended for research and development purposes only, specifically for hit-to-lead optimization, mechanism of action studies, and as a building block in synthetic chemistry. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-16-10-14-15-13(16)9-17-7-6-11-4-2-3-5-12(11)8-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBVHSSJAXMMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methyl-4H-1,2,4-triazole-3-methanol, which is then reacted with a suitable tetrahydroisoquinoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the tetrahydroisoquinoline structure enhances the biological activity of these compounds by improving their interaction with microbial targets.

Case Study: Antitubercular Activity

A study investigated a series of triazole-tethered compounds for their antitubercular activity. Among them, compounds similar to 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline demonstrated promising inhibitory effects against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antitubercular agents like Isoniazid .

Anticancer Properties

Triazole-containing compounds are also being explored for their anticancer potential. Research has shown that modifications to the triazole ring can lead to enhanced cytotoxicity against various cancer cell lines. The tetrahydroisoquinoline framework may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity

In a recent investigation, several triazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Compounds featuring the tetrahydroisoquinoline structure displayed significant growth inhibition in vitro, suggesting their potential as lead candidates for further development in cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Research indicates that these compounds may inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A study focused on the synthesis of triazole derivatives revealed that certain compounds showed strong inhibition of acetylcholinesterase activity. The neuroprotective effects were attributed to the ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

  • Substituent Positioning : Variations in substituent positions on the triazole and isoquinoline rings can significantly affect biological activity.
  • Electronic Effects : Electron-donating or withdrawing groups can enhance or diminish the compound's reactivity and interaction with biological targets.
Property Effect
Substituent PositionInfluences binding affinity
Electronic NatureAffects reactivity and stability
Steric HindranceImpacts accessibility to targets

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The triazole ring and tetrahydroisoquinoline structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituent(s) Molecular Weight Key Features
2-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline (Target) Tetrahydroisoquinoline 4-Methyl-1,2,4-triazole (via CH₂) ~259.3* Nitrogen-rich heterocycle; potential for H-bonding and CNS penetration .
2-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Tetrahydroisoquinoline Thiazole carbonyl (via CO) 302.35 Sulfur-containing heterocycle; carboxylic acid enhances polarity.
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Sulfonyl group; pyrazole 417.9 Bulky substituents; high molecular weight may limit BBB penetration.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Tetrahydroisoquinoline Methyl group at N1 147.2 Simple alkylation; high BBB permeability and neuroactivity.

*Estimated based on molecular formula.

Pharmacokinetic and Metabolic Properties

  • BBB Penetration :

    • The target compound’s 1,2,4-triazole group may moderately enhance lipophilicity compared to polar groups (e.g., sulfonyl in ), but less than 1MeTIQ, which shows 4.5-fold higher brain concentration than blood .
    • Thiazole derivatives (e.g., ) with carboxylic acid groups are likely less BBB-penetrant due to increased polarity.
  • Metabolism: 1MeTIQ and TIQ are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation .

Pharmacodynamic Effects

  • Receptor Interactions :

    • 1MeTIQ and analogs exhibit adrenergic modulation, with some causing strychnine-like convulsions or epinephrine potentiation .
    • The triazole group’s H-bonding capacity could target enzymes or receptors distinct from thiazole (e.g., kinase inhibition) or pyrazole derivatives (e.g., GPCR modulation).
  • Toxicity: Hydroxy or methoxy substituents reduce toxicity in tetrahydroisoquinolines , while bulky groups (e.g., sulfonyl in ) may increase metabolic strain. The target compound’s methyl-triazole group is unlikely to introduce significant toxicity based on similar low-toxicity triazole-containing drugs.

Biological Activity

The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ) and triazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings in the literature.

Structure and Synthesis

The compound consists of a tetrahydroisoquinoline core linked to a 4-methyl-4H-1,2,4-triazole moiety. The synthesis typically involves multi-step chemical reactions that modify existing isoquinoline structures to incorporate the triazole group. For instance, triazole derivatives have been synthesized using methodologies that include cyclization and substitution reactions involving various electrophiles and nucleophiles .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds with a triazole structure have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis .

Anticancer Properties

Tetrahydroisoquinoline derivatives have been studied for their anticancer potential. A review highlighted that THIQ analogs can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis . Specifically, compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.

Neuroprotective Effects

Some studies suggest that THIQ compounds may exhibit neuroprotective effects. For instance, 2-methyl-1,2,3,4-tetrahydroisoquinoline has been reported to affect dopaminergic neurons and may play a role in conditions like Parkinson's disease . The neuroprotective mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory processes.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various THIQ derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells and A549 lung cancer cells .
    CompoundCell LineIC50 (µM)
    Compound AHepG26.6
    Compound BA5497.5
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity of several triazole-based compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated a notable zone of inhibition compared to standard antibiotics like Streptomycin .
    Bacterial StrainZone of Inhibition (mm)
    K. pneumoniae22.4
    E. coli20.0

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Cell Cycle Modulation : THIQ derivatives can influence cell cycle progression by targeting specific checkpoints.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways via mitochondrial dysfunction or activation of caspases.

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